molecular formula C30H32O5 B10850399 Mesuagenin A

Mesuagenin A

Cat. No.: B10850399
M. Wt: 472.6 g/mol
InChI Key: STYQYOHXCPHKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MESUAGENIN A is a naturally occurring compound isolated from the bark of the Mesua ferrea tree, which belongs to the Calophyllaceae family. This compound is a type of prenylated polyphenol, known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MESUAGENIN A involves several steps, starting from the extraction of the bark of Mesua ferrea. The extraction process typically uses solvents such as hexane or ethanol to isolate the active compounds. The crude extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods: Industrial production of this compound is still in its nascent stages, primarily due to the complexity of its extraction and purification processes. advancements in biotechnological methods, such as plant cell culture and genetic engineering, hold promise for large-scale production in the future.

Chemical Reactions Analysis

Types of Reactions: MESUAGENIN A undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones.

Scientific Research Applications

MESUAGENIN A has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MESUAGENIN A involves several molecular targets and pathways:

Comparison with Similar Compounds

MESUAGENIN A can be compared with other prenylated polyphenols, such as:

Uniqueness: this compound stands out due to its potent neuroprotective effects and its ability to modulate multiple cellular pathways, making it a promising candidate for therapeutic applications in neurodegenerative diseases.

Properties

Molecular Formula

C30H32O5

Molecular Weight

472.6 g/mol

IUPAC Name

5-hydroxy-2-methyl-6-(3-methylbutanoyl)-2-(4-methylpent-3-enyl)-10-phenylpyrano[2,3-f]chromen-8-one

InChI

InChI=1S/C30H32O5/c1-18(2)10-9-14-30(5)15-13-21-27(33)26(23(31)16-19(3)4)29-25(28(21)35-30)22(17-24(32)34-29)20-11-7-6-8-12-20/h6-8,10-13,15,17,19,33H,9,14,16H2,1-5H3

InChI Key

STYQYOHXCPHKKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=C2C(=C3C(=C1O)C=CC(O3)(C)CCC=C(C)C)C(=CC(=O)O2)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.